molecular formula C15H18N4O3 B15344805 4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid CAS No. 2499-35-6

4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid

Cat. No.: B15344805
CAS No.: 2499-35-6
M. Wt: 302.33 g/mol
InChI Key: GOKUKACLBHSQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoic acid core linked via a propylamino chain to a substituted pyrimidine ring. The pyrimidine moiety contains a 2-amino group, a 4-methyl substituent, and a 6-oxo functional group.

Properties

CAS No.

2499-35-6

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid

InChI

InChI=1S/C15H18N4O3/c1-9-12(13(20)19-15(16)18-9)3-2-8-17-11-6-4-10(5-7-11)14(21)22/h4-7,17H,2-3,8H2,1H3,(H,21,22)(H3,16,18,19,20)

InChI Key

GOKUKACLBHSQFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Biological Activity

4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H18N4O4
Molecular Weight330.339 g/mol
Density1.42 g/cm³
LogP1.693
PSA138.17

Research indicates that compounds with a benzoic acid structure can influence various biological pathways. Specifically, derivatives of benzoic acid have been shown to activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) , which are crucial for protein degradation and cellular homeostasis .

The compound has been evaluated for its ability to modulate these pathways, suggesting potential roles in anti-aging therapies and cancer treatment by enhancing protein turnover and reducing cellular stress.

Anticancer Activity

In studies involving various cancer cell lines, compounds similar to this compound have demonstrated significant antiproliferative effects. For instance, derivatives have shown inhibition of growth in Hep-G2 (liver cancer) and A2058 (melanoma) cell lines without notable cytotoxicity to normal fibroblasts .

Enzyme Inhibition

The compound has also been reported to inhibit specific enzymes that play roles in disease processes. Notably, it has shown inhibitory effects on angiotensin-converting enzyme (ACE) and neurolysin , which are associated with hypertension and neurodegenerative diseases, respectively .

Case Studies

  • Study on Proteasome Activity : A study investigated the effects of benzoic acid derivatives on proteasome activity in human foreskin fibroblasts. The results indicated that certain concentrations significantly enhanced proteasomal activity without cytotoxic effects, highlighting the therapeutic potential of such compounds in age-related diseases .
  • Antiviral Potential : Another study explored the antiviral properties of similar compounds against Kaposi's Sarcoma-associated Herpesvirus (KSHV). The findings suggested that these compounds could reduce KSHV DNA synthesis, indicating a potential application in viral infections .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name Pyrimidine Substituents Linker Type Benzoic Acid Modifications Evidence ID
Target : 4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid 2-amino, 4-methyl, 6-oxo Propylamino Unmodified N/A
4-[3-(2-amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propyl]benzoic acid 2-amino, 4-hydroxy, 6-oxo Propyl Unmodified
4-({3-[(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)amino]propyl}amino)benzoic acid 2-amino, 6-oxo (no 4-substituent) Propylamino Unmodified
4-[(2-(mercaptomethyl)-1-oxo-3-phenylpropyl)amino]benzoic acid No pyrimidine; contains mercaptomethyl and phenyl groups 1-oxo-3-phenylpropyl Unmodified
Key Observations:

Pyrimidine Substitutions: The target compound’s 4-methyl group distinguishes it from the 4-hydroxy analog in . The absence of a 4-substituent in the compound from simplifies the pyrimidine ring, likely reducing steric hindrance but diminishing selectivity in target binding.

The 1-oxo-3-phenylpropyl linker in introduces aromaticity and a ketone group, which may confer distinct electronic and steric effects compared to aliphatic linkers.

Functional Additions :

  • The mercaptomethyl group in ’s compound provides a thiol moiety, enabling disulfide bond formation or metal coordination, unlike the target’s methyl group.

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Formula C₁₅H₁₈N₄O₃ C₁₄H₁₅N₃O₄ C₁₄H₁₇N₅O₃·Cl
Molecular Weight 302.33 g/mol 289.29 g/mol 341.77 g/mol
Key Functional Groups Methyl, amino, carbonyl Hydroxy, amino, carbonyl Amino, carbonyl
Solubility (Predicted) Moderate (lipophilic) High (polar hydroxy) Moderate (ionizable Cl⁻)
Implications:
  • The target’s methyl group increases logP compared to ’s hydroxy analog, favoring passive diffusion across biological membranes.
  • ’s chloride salt form enhances aqueous solubility, critical for intravenous administration .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid, and how are intermediates characterized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the functionalization of the pyrimidine core. For example, nucleophilic substitution reactions (e.g., coupling propylamine derivatives to the pyrimidine ring) followed by condensation with benzoic acid derivatives. Key intermediates are characterized using 1H NMR (to confirm proton environments), HRMS (for molecular weight validation), and melting point analysis (to assess purity). Reaction yields are optimized by controlling solvent polarity (e.g., DMF or THF) and temperature (e.g., 60–80°C for 12–24 hours) .

Q. How do hydrogen bonding capacity and topological polar surface area (TPSA) influence solubility?

  • Methodological Answer : The compound’s 2 hydrogen bond donors and 6 acceptors ( ) contribute to a TPSA of 73.3 Ų, indicating moderate polarity. Solubility in aqueous buffers (e.g., PBS) can be enhanced using co-solvents like DMSO (≤10%) or cyclodextrin-based formulations. Pre-formulation studies should assess pH-dependent solubility (e.g., 1–13 range) via shake-flask methods, with UV-Vis or HPLC quantification .

Q. Which analytical techniques are critical for structural validation?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton/carbon signals to confirm regiochemistry (e.g., distinguishing pyrimidine C5 vs. benzoic acid substituents).
  • HRMS : Verify the exact mass (e.g., observed m/z 303.13331 vs. calculated 303.13331).
  • FT-IR : Identify carbonyl stretches (e.g., 1680–1720 cm⁻¹ for the oxo-pyrimidine and carboxylic acid groups).
  • X-ray crystallography (if crystals are obtainable): Resolve stereochemical ambiguities .

Q. What stability considerations are essential under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) in buffers (pH 1.2, 4.5, 6.8, 7.4). Monitor degradation via HPLC-MS to identify hydrolytic byproducts (e.g., cleavage of the propylamino linker or decarboxylation). Use lyophilization for long-term storage of aqueous solutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in nucleophilic substitution steps?

  • Methodological Answer :

  • Catalyst Screening : Test bases like Cs2CO3 (used in for similar couplings) or DBU to enhance nucleophilicity.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF).
  • Temperature Gradients : Use microwave-assisted synthesis (e.g., 100°C for 1 hour vs. conventional heating).
  • Workup Optimization : Employ extraction with ethyl acetate/water (3:1) and silica gel chromatography (eluent: CH2Cl2/MeOH 9:1) .

Q. What strategies address spectral data discrepancies during structural validation?

  • Methodological Answer :

  • Dynamic NMR : Resolve rotational isomers (e.g., propylamino linker flexibility) by heating samples to 60°C.
  • Isotopic Labeling : Synthesize deuterated analogs to confirm ambiguous proton assignments.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ’s nitroso-pyrimidine analog) to identify substituent-induced shifts .

Q. How do electron-withdrawing substituents impact biological activity?

  • Methodological Answer : Introduce substituents (e.g., -NO2, -CF3) at the pyrimidine C4 or benzoic acid para-position. Evaluate effects via:

  • Enzyme Inhibition Assays : Measure IC50 shifts (e.g., dihydrofolate reductase binding).
  • Computational Docking : Compare binding energies (AutoDock Vina) with/without substituents.
  • LogP Analysis : Assess hydrophobicity changes (HPLC-derived retention times) .

Q. What in silico methods predict interactions with biological targets?

  • Methodological Answer :

  • Pharmacophore Modeling : Use Schrödinger Phase to align the compound’s hydrogen bond donors/acceptors with target active sites (e.g., folate receptors).
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability in binding pockets.
  • ADMET Prediction : Utilize SwissADME to estimate permeability (e.g., blood-brain barrier penetration) and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.